molecular formula C14H20FN B7903408 N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine

N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine

Cat. No.: B7903408
M. Wt: 221.31 g/mol
InChI Key: SBVPRJSYRLAFFG-UHFFFAOYSA-N
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Description

N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine is an organic compound that features a cyclohexanamine moiety attached to a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a fluorinated methylphenyl derivative. One common method is through a nucleophilic substitution reaction where the amine group of cyclohexanamine attacks the electrophilic carbon of the fluorinated methylphenyl compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom in the methylphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine
  • N-[(2-fluoro-4-methylphenyl)methyl]cyclohexanamine
  • N-[(2-fluoro-3-methylphenyl)methyl]piperidine

Uniqueness

This compound is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclohexanamine moiety also contributes to its distinct properties compared to similar compounds with different amine groups.

Properties

IUPAC Name

N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c1-11-6-5-7-12(14(11)15)10-16-13-8-3-2-4-9-13/h5-7,13,16H,2-4,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVPRJSYRLAFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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